4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
Beschreibung
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a sulfamoyl group at the 4-position of the benzene ring. The sulfamoyl moiety is substituted with a furan-2-ylmethyl and a methyl group, while the benzamide nitrogen is linked to a 4-methoxybenzo[d]thiazol-2-yl group. This compound combines a fused heterocyclic benzo[d]thiazole system with a methoxy substituent, which may enhance π-π stacking interactions and modulate electronic properties for biological targeting.
Eigenschaften
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-24(13-15-5-4-12-29-15)31(26,27)16-10-8-14(9-11-16)20(25)23-21-22-19-17(28-2)6-3-7-18(19)30-21/h3-12H,13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGPLJHGNSYZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
- Sulfamoyl Group : Often associated with antibacterial properties.
- Methoxybenzo[d]thiazole Moiety : Implicated in various biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the furan derivative : Utilizing furan-2-carbaldehyde as a starting material.
- Sulfamoylation : Introducing the sulfamoyl group through nucleophilic substitution.
- Coupling with methoxybenzo[d]thiazole : Achieved via amide bond formation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study on related thiazole derivatives demonstrated their effectiveness against melanoma and prostate cancer cells, with IC50 values ranging from low nanomolar to micromolar concentrations, indicating potent antiproliferative effects .
The proposed mechanism of action for this compound includes:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Through activation of caspases and modulation of apoptotic pathways.
Case Studies
- Study on Thiazole Derivatives :
- Mechanistic Insights :
Data Tables
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Structure | 0.5 - 1.0 | Inhibits tubulin polymerization |
| Related Thiazole Derivative | Structure | 0.3 - 0.8 | Induces apoptosis |
Vergleich Mit ähnlichen Verbindungen
Core Benzothiazole/Thiazole Variations
- 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide (CAS 899963-95-2): This analogue replaces the 4-methoxybenzo[d]thiazole with a simple thiazol-2-yl group.
- N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) :
Features a dimethylphenyl-thiazole and piperidinylsulfonyl group. The bulkier sulfonyl substituent and aromatic thiazole modifications may enhance selectivity for calcium channels compared to the furan-methyl sulfamoyl group in the target compound .
Sulfamoyl Group Modifications
- 4-(N-Methyl-N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide (CAS 313405-34-4): Substitutes the furan-methyl group with a phenyl ring.
- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide): Uses a dimethylsulfamoyl group instead of furan-methyl sulfamoyl.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
